molecular formula C13H18N4O3 B589657 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one CAS No. 93079-86-8

3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one

Cat. No.: B589657
CAS No.: 93079-86-8
M. Wt: 278.312
InChI Key: AVWIQTQAJMTMIH-UHFFFAOYSA-N
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Description

3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one: is a chemical compound that is a byproduct of the synthesis of Pentoxifylline . It belongs to the purine family and has a molecular formula of C₁₃H₁₈N₄O₃ . This compound is primarily used in research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group present in the hexyl side chain.

    Substitution: The compound can participate in substitution reactions, especially at the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different halogen atoms.

Mechanism of Action

as a purine derivative, it is likely to interact with various enzymes and receptors involved in purine metabolism . The compound may exert its effects by modulating the activity of these molecular targets and pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

3,7-dimethyl-6-(5-oxohexoxy)purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-12-10-11(14-8-16(10)2)17(3)13(19)15-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWIQTQAJMTMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=NC(=O)N(C2=C1N(C=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705789
Record name 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93079-86-8
Record name 2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-((5-oxohexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093079868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AR7TCY3DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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